molecular formula C23H16ClN3O B11694934 N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11694934
M. Wt: 385.8 g/mol
InChI Key: FKDVBRSUKGIESW-MFKUBSTISA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a quinoline ring, a phenyl group, and a chlorophenyl group, making it a complex and interesting molecule for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety allows it to interact with various biological targets, potentially disrupting cellular processes and exhibiting pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-quinolinecarbohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to the presence of the quinoline ring and the specific substitution pattern of the chlorophenyl group

Properties

Molecular Formula

C23H16ClN3O

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16ClN3O/c24-18-10-6-7-16(13-18)15-25-27-23(28)20-14-22(17-8-2-1-3-9-17)26-21-12-5-4-11-19(20)21/h1-15H,(H,27,28)/b25-15+

InChI Key

FKDVBRSUKGIESW-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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